Fmoc-L-methionyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-26-11-10-18(19(21)23)22-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJHGGWNGRWSPZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies of N Fluorenylmethoxycarbonyl L Methionyl Chloride
Precursor Synthesis of N-Fluorenylmethoxycarbonyl-L-methionine
The foundational step in preparing Fmoc-L-methionyl chloride is the synthesis of its immediate precursor, N-Fmoc-L-methionine. This involves the protection of the α-amino group of L-methionine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The thioether side chain of methionine is generally not protected during standard Fmoc-based SPPS as it is considered relatively non-reactive under these conditions. biotage.com However, it is susceptible to certain side reactions, making the optimization of the protection and purification steps crucial. biotage.com
N-Protection of L-Methionine with Fluorenylmethoxycarbonyl Group
The introduction of the Fmoc group is typically achieved by reacting L-methionine with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), in a suitable solvent system and in the presence of a base. thermofisher.comnih.gov
The synthesis of Fmoc-L-methionine requires careful optimization to maximize yield and minimize side reactions. Key parameters include the choice of solvent, base, temperature, and reaction time.
A primary concern during the synthesis and subsequent handling of Fmoc-L-methionine is the oxidation of the methionine thioether side chain to form methionine sulfoxide (B87167). biotage.comiris-biotech.de This can occur during the Fmoc protection step and particularly during the acidic conditions of cleavage from the resin in SPPS. acs.orgnih.gov While this oxidation can sometimes be reversed, preventing its formation is preferable. iris-biotech.de The use of scavengers during cleavage steps in peptide synthesis, such as ammonium (B1175870) iodide and dimethyl sulfide (B99878), can help reduce oxidation. peptide.com
Another significant side reaction is the S-alkylation (specifically, tert-butylation) of the methionine residue, which can occur under acidic conditions, leading to the formation of a sulfonium (B1226848) salt. acs.orgnih.gov Both oxidation and S-alkylation are acid-catalyzed. nih.gov While these are more problematic during the final cleavage step of SPPS, the initial purity of the Fmoc-L-methionine monomer is critical to avoid carrying impurities through the synthesis. acs.orgsigmaaldrich.com
Reaction conditions are optimized to ensure complete protection of the amino group while preserving the integrity of the side chain. For instance, using Fmoc-OSu in a biphasic system like tetrahydrofuran (B95107) (THF) and water, with the pH maintained at 9.5 using a base like sodium hydroxide (B78521) (1N NaOH), allows for efficient Fmoc protection. thermofisher.com The reaction is monitored until the pH stabilizes, indicating completion. thermofisher.com Temperature control is also important; lower temperatures can help minimize side reactions and potential racemization. nih.gov
The choice of coupling reagents and bases during peptide synthesis itself can also be optimized to improve efficiency when using Fmoc-methionine. For example, studies have compared different activation methods, such as using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) with diisopropylethylamine (DIPEA) versus standard dicyclohexylcarbodiimide (B1669883) (DIC)/1-Hydroxybenzotriazole (B26582) (HOBt) protocols, showing improved yields and purity with the former. researchgate.net
Traditional peptide synthesis, including the preparation of Fmoc-amino acids, often relies on hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchoutreach.orgacs.org These solvents are associated with reproductive toxicity and other health hazards, prompting a shift towards more sustainable, "green" alternatives. researchoutreach.orgacs.org
Research into green solvents for SPPS has identified several promising candidates that could be applied to the synthesis of Fmoc-L-methionine. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidone (NBP), and γ-Valerolactone. researchoutreach.orgbiotage.comrgdiscovery.com Studies have shown that solvents like 2-MeTHF can provide high crude purity and low racemization potential. biotage.com NBP has been highlighted as a particularly effective, non-toxic, and biodegradable alternative that performs on par with DMF. rgdiscovery.com Another approach involves using binary mixtures of green solvents, such as Cyrene with dimethyl carbonate, which have been optimized for resin swelling, coupling efficiency, and deprotection steps. acs.org The use of N-octyl pyrrolidone (NOP), another green solvent, has also shown excellent performance, generating peptides with high purity and low isomerization. rsc.org These greener solvents are selected based on their ability to effectively dissolve reagents and swell the synthesis resin, ensuring efficient reactions while reducing the environmental impact. researchoutreach.org
Purification and Isolation Techniques for N-Fluorenylmethoxycarbonyl-L-methionine
The purity of Fmoc-L-methionine is paramount for successful peptide synthesis, as impurities can be incorporated into the growing peptide chain, complicating purification of the final product. nih.govsigmaaldrich.com Therefore, robust purification and isolation techniques are essential.
Crystallization is a powerful technique for purifying Fmoc-amino acids. ajpamc.comgoogle.com After the synthesis reaction and initial workup, which typically involves acid-base extractions to separate the product from unreacted reagents, a crude product is obtained. thermofisher.com This crude Fmoc-L-methionine can be further purified by recrystallization from appropriate solvent systems.
A common method involves dissolving the crude product in a solvent in which it is soluble at an elevated temperature and then allowing it to crystallize upon cooling. A patent describes a process where crude N-Fmoc-amino acids are dissolved in an ethanol/water system at 60-80°C and then crystallized by cooling to 12-16°C, yielding a product with purity greater than 99%. google.com For Fmoc-L-methionine specifically, a concentration of 25 g/L in an ethanol/water mixture (2:3 ratio) heated to 80°C has been specified. google.com Another widely used solvent system for recrystallization is ethyl acetate (B1210297)/hexane. thermofisher.com The process often involves dissolving the crude product in a minimal amount of a good solvent (like ethyl acetate or toluene) and then adding a poor solvent (like hexane) to induce precipitation of the purified crystals. thermofisher.comajpamc.com
The table below summarizes findings from various sources on the recrystallization of Fmoc-amino acids, which are applicable to Fmoc-L-methionine.
| Solvent System | Temperature Profile | Reported Purity/Yield | Reference |
| Ethanol/Water | Dissolve at 60-80°C, crystallize at 12-16°C | Purity ≥99% | google.com |
| Toluene | Heat to 50°C, stir for 1 hr, cool to 30±5°C, stir for 2 hrs | High recovery (e.g., 98-99g from 100g crude) | ajpamc.com |
| Hexane/Ethyl Acetate | Standard recrystallization | Not specified, but a common final purification step | thermofisher.com |
| Ethanol/Water (2:3) | Dissolve crude Fmoc-L-methionine (25 g/L) at 80°C | High purity (≥99%) | google.com |
This table is interactive. Click on the headers to sort the data.
When crystallization does not provide sufficient purity, or for analytical purposes, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-amino acids and is also used for preparative purification. ajpamc.combachem.com
Reversed-phase HPLC (RP-HPLC) using a C18-modified silica (B1680970) stationary phase is the most common approach. bachem.com The separation is based on the hydrophobicity of the compounds. The process typically starts with a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increases the proportion of a less polar organic solvent like acetonitrile (B52724). bachem.com This gradient elutes the more polar impurities first, followed by the target Fmoc-L-methionine. bachem.com
Studies have demonstrated the significant impact of purifying the starting Fmoc-amino acids on the final purity of a synthesized peptide. One study showed that purifying all Fmoc-amino acids used in the synthesis of Glucagon before synthesis increased the final crude peptide purity by over 15%. ajpamc.com This underscores the importance of rigorous purification of building blocks like Fmoc-L-methionine to reduce the burden on the final peptide purification and minimize process-related impurities. ajpamc.com Flash chromatography using silica gel is another common technique for purification on a laboratory scale. rsc.org
Conversion of N-Fluorenylmethoxycarbonyl-L-methionine to its Acyl Chloride Derivative
The transformation of N-Fluorenylmethoxycarbonyl-L-methionine (Fmoc-L-Met-OH) into its highly reactive acyl chloride, this compound, is a critical activation step for its use in peptide synthesis. Acyl chlorides are among the most activated carboxyl derivatives, facilitating efficient amide bond formation. uniurb.it However, their high reactivity necessitates carefully controlled reaction conditions to ensure high yield, purity, and preservation of stereochemical integrity. The synthesis is generally achieved by treating the N-protected amino acid with a suitable chlorinating agent in an anhydrous aprotic solvent. arkat-usa.org
Investigation of Reagents and Reaction Pathways for Acyl Chloride Formation
The conversion of Fmoc-L-methionine into its acid chloride can be accomplished using several chlorinating agents, each with distinct advantages and reaction pathways. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and bis(trichloromethyl)carbonate (BTC or triphosgene).
Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing Fmoc-amino acid chlorides. uniurb.it The reaction involves treating Fmoc-L-Met-OH with thionyl chloride, typically in a non-protic solvent like dichloromethane (DCM). arkat-usa.org The mechanism proceeds through the formation of a chlorosulfite intermediate, which then collapses, releasing sulfur dioxide and hydrogen chloride gas, to yield the final acyl chloride. The reaction is often performed under reflux or at room temperature, though reaction times can be lengthy under these conditions. arkat-usa.org
Oxalyl Chloride ((COCl)₂): As an alternative to thionyl chloride, oxalyl chloride is also effective for this transformation. chempep.com The reaction pathway is similar, proceeding through a reactive intermediate that decomposes to generate the acyl chloride along with volatile byproducts (CO, CO₂, and HCl). Caution is advised when using oxalyl chloride, as the presence of acid-sensitive protecting groups on the amino acid side chain may lead to unintended side reactions. chempep.com
Bis(trichloromethyl)carbonate (BTC): BTC, also known as triphosgene, serves as a solid, safer alternative to gaseous phosgene (B1210022) for the in situ generation of acyl chlorides. researchgate.net The reaction with an Fmoc-amino acid, in the presence of a base, generates the highly reactive Fmoc-amino acid chloride directly in the reaction vessel, ready for immediate use in a subsequent coupling step. This method has been successfully applied to all proteinogenic amino acids for difficult couplings in solid-phase peptide synthesis (SPPS). researchgate.net
Below is a comparative table of common reagents used for the synthesis of this compound.
| Reagent | Typical Solvent | Reaction Conditions | Key Features |
| Thionyl Chloride | Dichloromethane (DCM) | Reflux (4-5 h), Room Temp (>24 h), or Ultrasonication (30 min) arkat-usa.org | Cost-effective; byproducts are gaseous; reaction time can be significantly reduced with sonication. arkat-usa.org |
| Oxalyl Chloride | Dichloromethane (DCM) | Typically at low temperatures, then warmed to Room Temp | Volatile byproducts; may affect acid-sensitive groups. chempep.com |
| Bis(trichloromethyl)carbonate (BTC) | N-methylpyrrolidone (NMP) | In situ generation at low temperatures | Solid, safer reagent; useful for difficult couplings; reported to minimize racemization. researchgate.net |
Methodological Refinements for Enhanced Purity and Scalability
To improve the utility of this compound in synthetic applications, particularly in large-scale peptide production, several methodological refinements have been developed. These focus on reducing reaction times, simplifying purification, and ensuring the stability of the product.
One significant refinement is the use of ultrasonication to accelerate the reaction. When using thionyl chloride, applying ultrasound can reduce the reaction time from several hours under reflux conditions to as little as 30 minutes at room temperature. arkat-usa.org This rapid conversion minimizes the exposure of the sensitive amino acid derivative to harsh conditions, potentially reducing side reactions and degradation.
For purification, a common and effective method involves the evaporation of the solvent and excess reagent under reduced pressure following the reaction. The resulting crude product is then precipitated by adding an anti-solvent, such as hexane. This process typically yields the Fmoc-amino acid chloride as a stable, isolable white solid. arkat-usa.org
Scaling up the synthesis requires careful consideration of reaction parameters. While specific studies on scaling up this compound production are not extensively detailed, general principles from large-scale peptide synthesis are applicable. These include precise temperature control, managing the exothermicity of the reaction, and optimizing reagent stoichiometry to ensure complete conversion while minimizing waste and byproducts. acs.orgpeptide.com The development of cost-effective and efficient protocols is crucial for the compound's broader application. arkat-usa.org
Stereochemical Control in the Synthesis of N-Fluorenylmethoxycarbonyl-L-methionyl Chloride
A paramount challenge in the synthesis and application of amino acid derivatives is the maintenance of their stereochemical configuration. The α-carbon of an amino acid is susceptible to epimerization (racemization) under certain conditions, particularly during the activation of the carboxyl group. researchgate.net For this compound, preserving the L-configuration is essential for its biological relevance in peptide synthesis.
Minimization of α-Carbon Epimerization During Acyl Chloride Formation
Epimerization during the formation and subsequent reaction of this compound can occur primarily through two pathways: direct enolization or the formation of a 5(4H)-oxazolone intermediate. uniurb.it The α-proton of methionine is known to be susceptible to abstraction under basic conditions, which can lead to epimerization. mdpi.com
The formation of a 5(4H)-oxazolone is a major pathway for racemization. uniurb.it This cyclic intermediate is formed from the acyl chloride, particularly in the presence of a base. The oxazolone (B7731731) has an acidic proton at the C4 position, and its removal by a base leads to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, leading to a mixture of L- and D-isomers.
Several strategies are employed to minimize the risk of epimerization:
Avoidance of Excess Base: The presence of a base during the coupling step of the acyl chloride complicates the process and can promote the formation of the problematic oxazolone intermediate. uniurb.it Therefore, minimizing the contact of the acid chloride with base is crucial.
Neutral Coupling Conditions: Performing the subsequent coupling reactions under neutral conditions has been shown to be effective for the racemization-free synthesis of peptides using Fmoc-amino acid chlorides. arkat-usa.org
In Situ Formation and Use: Reagents like BTC allow for the in situ generation of the acid chloride, which is then consumed immediately in the coupling reaction. This approach, particularly for difficult couplings, has been reported to proceed with little to no racemization for most proteinogenic amino acids. researchgate.net
Two-Phase Systems: Carrying out the aminolysis of the acid chloride in a two-phase system, such as dichloromethane and aqueous sodium carbonate, can minimize the contact between the acid chloride and the base, thereby suppressing oxazolone formation. uniurb.it
The table below summarizes key strategies for maintaining stereochemical integrity.
| Strategy | Mechanism of Action | Applicability |
| Neutral Coupling | Avoids base-catalyzed oxazolone formation and direct α-proton abstraction. arkat-usa.org | Subsequent peptide bond formation step. |
| In Situ Generation (e.g., with BTC) | The highly reactive acyl chloride is trapped immediately by the amine component, minimizing its lifetime and chance for epimerization. researchgate.net | Acyl chloride formation and coupling. |
| Two-Phase Reaction System | Physically separates the acyl chloride (in organic phase) from the base (in aqueous phase), reducing contact time. uniurb.it | Subsequent peptide bond formation step. |
By carefully selecting reagents and controlling reaction conditions, this compound can be synthesized and utilized with a high degree of stereochemical purity, making it a valuable building block for the synthesis of complex peptides.
Reactivity and Mechanistic Aspects of N Fluorenylmethoxycarbonyl L Methionyl Chloride
Detailed Reaction Pathways and Kinetics of Acyl Chloride Reactivity
The chemical behavior of Fmoc-L-methionyl chloride is primarily dictated by the electrophilic nature of its carbonyl carbon, making it a prime target for nucleophilic attack.
The principal reaction pathway for this compound is nucleophilic acyl substitution. libretexts.orgpressbooks.pub This is a two-step mechanism, often referred to as an addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., an amine, alcohol, or water) on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgquora.com The carbonyl carbon is highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent chlorine and oxygen atoms. pressbooks.pub This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient tetrahedral alkoxide intermediate. libretexts.orgvanderbilt.edu
The reactivity of acyl chlorides is significantly higher than other carboxylic acid derivatives like esters or amides. vanderbilt.edu This is because the C-Cl bond has poor resonance stabilization with the carbonyl group, and the strong inductive effect of chlorine enhances the carbonyl carbon's electrophilicity, lowering the activation energy for the initial nucleophilic attack. libretexts.orgvanderbilt.edu
The rate and selectivity of reactions involving this compound are highly dependent on the solvent and temperature. Acyl chloride solvolysis, for instance, has been studied extensively. researchgate.net In hydroxylic solvents like water or alcohols, the reaction mechanism can be an association-dissociation pathway. researchgate.net The choice of solvent is critical in peptide synthesis to ensure efficient coupling while minimizing side reactions.
The use of binary solvent systems has been explored to optimize peptide synthesis. unifi.it For example, mixtures of aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with less polar solvents such as butyl acetate (B1210297) (BuOAc) can influence both reactant solubility and reaction kinetics. unifi.it Amide bond formation is often favored in more apolar environments. unifi.it
Temperature also plays a crucial role. While elevated temperatures can significantly increase reaction rates, they can also promote undesirable side reactions, including racemization. unifi.it For instance, studies comparing couplings at room temperature versus 90°C show that while higher temperatures can shorten reaction times from 40 minutes to just 2 minutes, the risk of epimerization for sensitive residues increases. unifi.it The hydrolysis kinetics of acyl chlorides are also strongly temperature-dependent; the half-life of dimethylcarbamoyl chloride (DMCCl) in water decreases from 6 minutes at 0°C to 54 seconds at 14°C. researchgate.net
| Parameter | Condition | Observed Effect | Reference |
|---|---|---|---|
| Solvent System | Dipolar Aprotic (e.g., DMF, NMP) | Standard solvent for solid-phase peptide synthesis (SPPS), good solubilization. researchgate.netwikipedia.org | researchgate.netwikipedia.org |
| Binary Mixtures (e.g., BuOAc/DMSO) | Can provide higher crude purity in some syntheses compared to standard solvents like DMF. unifi.it Amide bond formation is favored in more apolar environments. unifi.it | unifi.it | |
| Temperature | Room Temperature | Slower reaction kinetics, but generally lower risk of racemization. unifi.it | unifi.it |
| Elevated (e.g., 90°C) | Dramatically increases reaction rates (e.g., from 40 min to 2 min), but can increase racemization for sensitive amino acids. unifi.it | unifi.it |
Stereochemical Integrity and Epimerization Studies during Reactions
A significant challenge when using this compound, particularly in sequential synthesis like peptide assembly, is maintaining the stereochemical integrity of the α-carbon.
Epimerization (or racemization) is the loss of the defined stereochemistry at the α-carbon, converting the L-amino acid derivative into a mixture of L- and D-isomers. For N-protected amino acid chlorides, the primary mechanism leading to racemization is the formation of a 5(4H)-oxazolone intermediate. This occurs via an intramolecular nucleophilic attack of the carbonyl oxygen from the urethane-type protecting group (Fmoc) on the highly activated carbonyl carbon of the acid chloride. The resulting planar oxazolone (B7731731) ring can be deprotonated at the α-carbon, and subsequent reprotonation can occur from either face, leading to racemization.
However, for urethane-protected amino acids like Fmoc derivatives, the tendency to form oxazolones is lower compared to acyl-type protections (e.g., Benzoyl). The rate of the desired intermolecular nucleophilic acyl substitution is generally much faster than the intramolecular cyclization to the oxazolone. google.com Nevertheless, conditions that prolong the lifetime of the activated acid chloride, such as the use of sterically hindered amines or slow coupling reactions, can increase the risk of epimerization. google.comsigmaaldrich.com Certain amino acids are inherently more prone to this side reaction. sigmaaldrich.comiris-biotech.de
Several strategies have been developed to minimize or prevent racemization during the activation and coupling of Fmoc-amino acids.
In Situ Activation: Generating the amino acid chloride in situ using reagents like bis-(trichloromethyl)carbonate (BTC) is a highly effective method. google.com This ensures that the highly reactive acid chloride is consumed by the nucleophile as soon as it is formed, minimizing its concentration and the time available for oxazolone formation. google.com Couplings mediated by BTC have been shown to proceed with little to no racemization. google.com
Use of Additives: The addition of nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a classic strategy. rsc.org These additives react with the amino acid chloride to form an active ester intermediate. This new intermediate is still reactive enough for amide bond formation but is significantly less prone to racemization than the acid chloride itself.
Control of Temperature: Performing coupling reactions at low temperatures (e.g., 0°C or below) reduces the rate of both the desired coupling and the undesired racemization. Since epimerization often has a higher activation energy, lowering the temperature can suppress it more effectively than the coupling reaction.
Pre-activation: Allowing the Fmoc-amino acid to react with the activating agent for a short period before adding the nucleophilic component can sometimes be beneficial, but timing is critical to avoid degradation or racemization of the activated species. iris-biotech.de
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| In Situ Acid Chloride Formation | Minimizes the lifetime of the free acid chloride, ensuring it reacts with the desired nucleophile faster than it can form an oxazolone intermediate. | google.com |
| Use of Additives (e.g., HOBt, HOAt) | Converts the highly reactive acid chloride into an active ester intermediate which is less susceptible to racemization. | rsc.org |
| Low Temperature Conditions | Slows the rate of oxazolone formation, which often has a higher activation energy than the desired coupling reaction. | unifi.it |
| Choice of Coupling Reagents | Phosphonium salts (e.g., PyBOP) can be less prone to causing racemization than some other types of activating agents. | iris-biotech.dersc.org |
Stability and Decomposition Pathways of the Acyl Chloride Derivative
Fmoc-amino acid chlorides are known to have limited shelf stability. google.com Their high reactivity makes them susceptible to decomposition, primarily through hydrolysis. In the presence of atmospheric moisture, the acyl chloride will readily react with water in a nucleophilic acyl substitution reaction to hydrolyze back to the parent Fmoc-L-methionine carboxylic acid. This compromises the purity and reactivity of the reagent.
Furthermore, the preparation of Fmoc-amino acid chlorides can be problematic due to side reactions, and they are often used immediately after generation. google.com For amino acids with side chains protected by acid-labile groups (e.g., t-butyl), the stability is even more of a concern. google.com
The methionine residue itself introduces another potential pathway for degradation. The thioether side chain is susceptible to oxidation, particularly under acidic conditions or in the presence of oxidizing agents, to form methionine sulfoxide. iris-biotech.deacs.org While this is not a decomposition of the acyl chloride group itself, it is a relevant stability concern for the molecule as a whole. This oxidation is a common side reaction in peptide synthesis and can often be reversed by treatment with reducing agents. iris-biotech.de
Hydrolytic Stability in Controlled Aqueous and Non-Aqueous Environments
N-Fluorenylmethoxycarbonyl-L-methionyl chloride, as an acid chloride, is characterized by high reactivity, particularly towards nucleophiles like water. The acyl chloride functional group is inherently susceptible to hydrolysis, a reaction that proceeds rapidly to yield the corresponding carboxylic acid, Fmoc-L-methionine. This reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the acid chloride.
In non-aqueous, aprotic environments, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), this compound exhibits greater stability, provided that the solvents are rigorously dried. The absence of water or other protic nucleophiles is crucial for its storage and effective use in subsequent reactions, such as the coupling to an amino group in peptide synthesis. However, even in seemingly non-aqueous environments, trace amounts of water can lead to gradual degradation. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with atmospheric moisture.
Investigation of Thermal and Photochemical Degradation Pathways
Thermal Degradation: The thermal stability of this compound is limited by its constituent parts: the acid chloride and the Fmoc protecting group. Acid chlorides can be thermally labile, though specific degradation temperatures for this compound are not widely documented. The more characterized thermal liability stems from the Fmoc group. While generally stable at ambient temperatures, the Fmoc group can be cleaved at elevated temperatures. Research has demonstrated that thermal cleavage of the Fmoc group can occur under base-free conditions at temperatures around 80°C. researchgate.net This suggests that prolonged exposure to high temperatures could lead to the degradation of this compound, not only through potential reactions of the acid chloride but also via the loss of the N-terminal protecting group.
Photochemical Degradation: The fluorenyl moiety of the Fmoc group is a strong chromophore, absorbing UV light. This characteristic makes Fmoc-protected compounds susceptible to photochemical reactions. wikipedia.org While this compound itself is not designed as a photolabile compound, exposure to UV radiation could potentially lead to degradation. Specific photolabile protecting groups, such as 2-nitroveratryl (oNv), are designed to be cleaved by photolysis at specific wavelengths (e.g., 350 nm). iris-biotech.de The incorporation of a diazirine-containing photo-methionine derivative into peptides allows for photoaffinity labeling upon UV irradiation (~360 nm), demonstrating that the methionine backbone can be part of a photochemically active system. sigmaaldrich.com General photochemical degradation pathways for compounds containing aryl chlorides can involve dehalogenation, where the chlorine atom is replaced, potentially by a hydroxyl group in the presence of water. nih.gov Therefore, it is plausible that under UV irradiation, this compound could undergo complex reactions involving the fluorenyl group or the acid chloride moiety.
Methionine Side Chain Reactivity in the Context of Fmoc Protection
Susceptibility to Oxidation of the Thioether Group and its Impact on Reaction Outcomes
The thioether group in the side chain of methionine is highly susceptible to oxidation. biotage.com This reactivity persists when the amino group is protected by the Fmoc group. During solid-phase peptide synthesis (SPPS), particularly during the final acidolytic cleavage step with reagents like trifluoroacetic acid (TFA), the methionine residue can be oxidized. acs.org This oxidation primarily results in the formation of methionine sulfoxide (Met(O)), which introduces a new stereocenter, leading to a mixture of two diastereomers. iris-biotech.de Further oxidation can lead to the formation of methionine sulfone (Met(O₂)). usp.orgiris-biotech.de
The oxidation of methionine has a significant impact on reaction outcomes.
Structural and Functional Alterations: The conversion of the nonpolar thioether to the more polar sulfoxide or sulfone can alter the peptide's structure, stability, and biological function. iris-biotech.de While sometimes detrimental, this modification can also be leveraged; for instance, using pre-oxidized Fmoc-Met(O)-OH in synthesis can improve the solubility and handling of aggregation-prone peptides. nih.gov
Reaction Conditions: The extent of oxidation can depend on the methionine's position in the peptide sequence, with C-terminal residues being exposed longer to potentially oxidizing conditions. iris-biotech.de The reaction is often catalyzed by acid and can be exacerbated by exposure to atmospheric oxygen. acs.orgiris-biotech.de
The thioether is generally considered non-reactive under the standard basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF), so the primary concern is oxidation during acidic cleavage. biotage.com
Design and Efficacy of Scavenging Strategies to Prevent Side Reactions during Cleavage
To minimize the oxidation of methionine and other acid-sensitive residues during TFA-mediated cleavage, various scavenging strategies have been developed. Scavengers are additives in the cleavage cocktail designed to trap reactive species, such as the tert-butyl cations liberated from side-chain protecting groups, which can cause side reactions like S-alkylation of methionine. acs.orgnih.govthermofisher.com They also serve to suppress oxidation.
Several scavenger cocktails have been designed to specifically address methionine oxidation:
Reducing Agents: The addition of reducing agents to the cleavage mixture can prevent oxidation or reduce any methionine sulfoxide that has already formed. Dithiothreitol (B142953) (DTT) is one such agent used to suppress oxidation. peptide.com
Sulfide-Based Scavengers: Dimethyl sulfide (B99878) (DMS) and thioanisole (B89551) are common scavengers. nih.govsigmaaldrich.com They can act as cation scavengers and also help to minimize oxidation.
Iodide-Containing Reagents: The use of ammonium (B1175870) iodide (NH₄I) in combination with DMS in TFA-based cocktails has been shown to significantly reduce or eliminate the presence of methionine sulfoxide. biotage.compeptide.com Reagent H, a complex mixture containing TFA, phenol, thioanisole, 1,2-ethanedithiol (B43112), water, DMS, and ammonium iodide, was specifically designed to prevent methionine oxidation. acs.orgnih.gov
Silyl Halides and Phosphines: A modern and highly effective strategy involves the inclusion of chlorotrimethylsilane (B32843) (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage cocktail. This combination has been demonstrated to be key in minimizing and even eradicating the oxidation side reaction. nih.gov
The efficacy of different cleavage cocktails in preventing methionine side reactions can be compared through systematic studies. The table below summarizes findings from a study investigating various cleavage conditions for a methionine-containing peptide.
Table 1: Effect of Different Scavengers on Preventing Methionine Side Reactions During TFA Cleavage Data derived from a study on a model peptide Ac-Met-Glu-Glu-Pro-Asp-OH. nih.gov
| No. | Scavenger Cocktail Composition (TFA as solvent) | Cleavage Time (h) | Temperature (°C) | Peptide Purity (%) | Met(O) Formation (%) | S-tert-butylation (%) |
|---|---|---|---|---|---|---|
| 1 | Anisole | 1 | 25 | 73 | 12 | 15 |
| 2 | Anisole | 4 | 25 | 60 | 12 | 28 |
| 3 | Anisole/TMSCl | 1 | 25 | 80 | 10 | 10 |
| 4 | Anisole/TMSCl/PPh₃ | 1 | 25 | 92 | 0 | 8 |
| 5 | Anisole/TMSCl/PPh₃ | 4 | 25 | 90 | 0 | 10 |
| 6 | Anisole/TMSCl/PPh₃ | 1 | 40 | 86 | 0 | 14 |
Applications in Advanced Peptide and Organic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, and the choice of building blocks and coupling strategy is critical to success. While most SPPS protocols utilize in-situ activation of Fmoc-amino acids, the use of pre-activated forms like Fmoc-L-methionyl chloride represents an alternative and highly reactive approach.
Fmoc-amino acid chlorides, including the methionine derivative, are among the most reactive acylating agents used in peptide synthesis. arkat-usa.org Their high reactivity allows for direct coupling to the free amine of the growing peptide chain on the solid support without the need for additional, and often expensive, coupling reagents like carbodiimides or uronium salts. chempep.com This streamlined approach can be implemented in both manual synthesis protocols and automated peptide synthesizers. rsc.org
The coupling reactions using Fmoc-amino acid chlorides are typically very fast. nih.gov However, their high reactivity also presents challenges. The shelf-stability of these compounds can be limited, and they are highly susceptible to hydrolysis. researchgate.net Furthermore, there is an increased risk of racemization—the loss of stereochemical purity at the alpha-carbon—which can be mitigated by performing the coupling under neutral conditions or in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). arkat-usa.orgchempep.com Due to these factors, and the development of more controlled in-situ activation methods, the use of Fmoc-amino acid chlorides is less common in modern routine SPPS but remains a powerful option for specific applications, such as coupling to sterically hindered or N-alkylated amino acids where standard methods may be sluggish. researchgate.netnih.gov
The incorporation of methionine into a peptide sequence is generally straightforward, but challenges can arise, particularly in aggregation-prone sequences. nih.gov The use of a highly activated species like this compound can drive the coupling reaction to completion rapidly, which is advantageous for overcoming the kinetic hurdles associated with "difficult sequences". researchgate.netnih.gov Research has shown that Fmoc-amino acid chlorides can be successfully employed in the synthesis of complex bioactive peptides, yielding the desired products in good yields. nih.gov
One notable side reaction involving methionine during SPPS is the oxidation of its thioether side chain to methionine sulfoxide (B87167). iris-biotech.deacs.org While this can sometimes occur during synthesis, it is more commonly a problem during the final cleavage from the resin. researchgate.net Interestingly, the temporary, intentional oxidation to the more polar sulfoxide has been used as a strategy to improve the solubility and reduce aggregation of certain peptides during synthesis, with the sulfoxide being reduced back to methionine after purification. nih.gov
This compound is fully compatible with the most widely used orthogonal protecting group strategy in SPPS: the Fmoc/tBu approach. acs.orgbiosynth.com This strategy relies on the differential stability of protecting groups to specific chemical conditions, allowing for selective removal. biosynth.comiris-biotech.de
The core principles of this orthogonality are:
Temporary Nα-Protection : The Fmoc group on the nitrogen of the incoming amino acid is labile to bases, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netwikipedia.org
Permanent Side-Chain Protection : The side chains of most amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de These groups, along with the acid-sensitive linker anchoring the peptide to the resin, are stable to the basic conditions used for Fmoc removal. peptide.com
Final Cleavage : At the end of the synthesis, all the acid-labile side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net
The acid chloride functionality of this compound is consumed during the coupling step and does not interfere with these subsequent deprotection and cleavage cycles. Methionine itself typically does not require a side-chain protecting group in the Fmoc/tBu strategy. However, its thioether side chain is susceptible to alkylation by carbocations (e.g., from tBu groups) generated during the final TFA cleavage. researchgate.netpeptide.com To prevent this, "scavengers" such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) are added to the cleavage cocktail. acs.org
| Protecting Group Type | Example Group | Chemical Name | Removal Conditions | Stability |
| Nα-Amino Protection | Fmoc | 9-Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Acid-stable |
| Side-Chain Protection (Acid-Labile) | tBu | tert-Butyl | ~95% Trifluoroacetic Acid (TFA) | Base-stable |
| Side-Chain Protection (Orthogonal) | Mtt | Methyltrityl | 1% TFA in DCM (highly acid-labile) | Base-stable |
| Side-Chain Protection (Orthogonal) | ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Acid-stable |
Derivatization for Enhanced Analytical and Bioconjugation Purposes
Beyond peptide synthesis, the reactivity of the Fmoc-Cl core structure is harnessed for analytical applications, transforming amino acids into derivatives that are easily detected and quantified.
Many amino acids lack a strong chromophore, making them difficult to detect directly with standard UV-Vis detectors in HPLC at low concentrations. axionlabs.com Pre-column derivatization is a common strategy to overcome this limitation, where the analytes are chemically modified before being injected into the chromatograph. nih.govnih.gov 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used derivatizing agent for this purpose. oup.comcreative-proteomics.comsigmaaldrich.com
The derivatization reaction involves the rapid and quantitative reaction of Fmoc-Cl with the primary or secondary amines of amino acids under mild alkaline conditions (pH ≥ 8.0) to form stable Fmoc-amino acid adducts. oup.comacs.org These derivatives possess the highly UV-absorbent fluorenyl group, allowing for sensitive detection. researchgate.net This method can be performed manually or fully automated using the HPLC's autosampler, which can be programmed to mix the sample, buffer, and derivatizing reagent, significantly improving reproducibility. axionlabs.com A key advantage of the Fmoc-Cl method is that it reacts with both primary and secondary amino acids (like proline), making it broadly applicable. d-nb.info
| Parameter | Typical Condition | Reference |
| Derivatization Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | nih.govoup.com |
| Reaction pH | ≥ 8.0 (e.g., Borate Buffer pH 10.0) | oup.comresearchgate.net |
| Column | Reversed-Phase (e.g., C18) | researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and an aqueous buffer (e.g., acetate (B1210297) or TFA) | researchgate.net |
| Detection | UV Absorbance at ~265 nm | sigmaaldrich.comresearchgate.net |
The primary advantage of using an Fmoc-based reagent for derivatization is the introduction of the highly fluorescent fluorenyl moiety. wikipedia.org This allows for detection using a fluorescence detector (FLD), which offers significantly higher sensitivity and selectivity compared to UV absorbance detection. acs.orgnih.gov
After derivatization with a reagent like Fmoc-Cl, non-fluorescent amino acids are converted into intensely fluorescent products. d-nb.info These derivatives can be excited by a light source at a specific wavelength (typically around 265 nm), and the emitted light is measured at a higher wavelength (around 310-315 nm). creative-proteomics.comsigmaaldrich.com This technique enables the detection of amino acids at very low concentrations, often in the picomole or even femtomole range, making it suitable for analyzing biological samples where analytes are scarce. oup.comnih.gov While the derivatizing reagent itself can be fluorescent and cause interference, methods have been developed to remove the excess reagent or its hydrolysis byproducts prior to analysis. acs.orgnih.gov
Applications in Mass Spectrometry for Ionization Enhancement
In the field of proteomics and peptidomics, mass spectrometry (MS) is an indispensable tool for the analysis of peptides and proteins. rsc.org The sensitivity of detection in MS, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is highly dependent on the ionization efficiency of the analyte. rsc.orgnih.gov For many peptides, especially those present in low abundance in complex biological samples, their intrinsic ionization efficiency can be insufficient for confident detection and sequencing.
To overcome this limitation, chemical derivatization strategies are employed to introduce moieties that enhance ionization. nih.gov One such strategy is charge derivatization, where a fixed positive or negative charge is covalently attached to the peptide, typically at the N-terminus or on a side chain. This ensures the peptide is permanently charged, increasing its response in the mass spectrometer. rsc.org
The 9-fluorenylmethoxycarbonyl (Fmoc) group, while primarily known as a protecting group in peptide synthesis, can also be utilized for this purpose. biocrick.com Derivatization of a peptide's N-terminal amine with a reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) introduces a bulky, hydrophobic group. biocrick.comresearchgate.net This hydrophobicity can increase the peptide's affinity for the reversed-phase columns used in liquid chromatography-mass spectrometry (LC-MS) and can improve its desorption/ionization efficiency. Furthermore, the Fmoc group can be modified to contain a permanently charged group, such as a quaternary ammonium (B1175870) ion, which significantly enhances the MS signal intensity. rsc.org
This compound, as a highly activated N-protected amino acid, represents a potential reagent for such derivatization. Its reactivity allows for the efficient coupling of the Fmoc-methionine moiety to the N-terminus of a target peptide in a single step. This derivatization would not only add the hydrophobic Fmoc group but also the specific methionine residue, which could be useful for introducing a unique mass tag for quantification or identification purposes. The introduction of a sulfonium (B1226848) salt on the methionine side chain post-derivatization could also serve as a method for introducing a fixed positive charge, further enhancing MS detection.
Synthesis of Modified Peptides and Peptide Analogues
Preparation of N-Methylated Peptides and Other Site-Specific Side-Chain Modifications
N-methylation of amide bonds in a peptide backbone is a critical modification that can profoundly alter a peptide's biological and physicochemical properties. This modification enhances metabolic stability by protecting against enzymatic degradation, improves membrane permeability, and can lock the peptide into a specific, biologically active conformation.
The synthesis of N-methylated peptides, however, presents significant challenges. Standard solid-phase peptide synthesis (SPPS) is often complicated by the lower nucleophilicity and increased steric hindrance of the secondary amine of an N-methylated amino acid, leading to poor coupling efficiencies. To address this, several specialized methods have been developed. One of the most effective approaches for site-selective N-methylation is the Fukuyama-Miller method. researchgate.net This procedure involves the introduction of a 2-nitrobenzenesulfonyl (o-NBS) group onto the backbone amide nitrogen, which acidifies the N-H proton, allowing for its methylation with reagents like methyl iodide or dimethyl sulfate. researchgate.netmdpi.com The o-NBS group is then removed under mild conditions to reveal the N-methylated amide. nih.gov
While this compound is not directly used in the methylation step itself, it plays a role as a highly reactive building block within the broader context of Fmoc-based peptide synthesis. nih.gov In the synthesis of complex peptides that may contain an N-methylated residue, efficient coupling at sterically hindered positions is crucial. The high reactivity of an aminoacyl chloride can potentially overcome the low reactivity of N-methylated N-termini, driving the coupling reaction to completion where standard coupling reagents might fail. However, this approach must be carefully controlled to prevent side reactions. The synthesis of Fmoc-N-methyl-amino acids as individual building blocks is another common strategy, and these monomers are then incorporated into the peptide chain using specialized coupling protocols. mdpi.comacs.orgresearchgate.net
Enabling Synthesis of Cyclic Peptides and Peptide Mimetics
Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts, including higher receptor binding affinity, increased selectivity, and enhanced stability against proteolysis. altabioscience.com The synthesis of these macrocycles, however, is a complex task. The key step, intramolecular cyclization, is often inefficient due to entropic factors and competing intermolecular oligomerization reactions. altabioscience.com
The most common strategy for synthesizing cyclic peptides is head-to-tail cyclization, which involves forming an amide bond between the N- and C-termini of a linear precursor. altabioscience.com This linear precursor is typically assembled using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). mdpi.com After the linear peptide is synthesized and cleaved from the resin, the cyclization is performed in a highly diluted solution to favor the intramolecular reaction. The success of this step depends heavily on the activation of the C-terminal carboxylic acid and the sequence of the peptide, as certain amino acids can induce turns that bring the two ends of the peptide into proximity. altabioscience.com
This compound is an example of a maximally activated amino acid derivative. While its primary application is in the stepwise elongation of a peptide chain, its high reactivity could theoretically be harnessed for the final cyclization step. For instance, if the N-terminal amino acid of the linear precursor were activated as an aminoacyl chloride immediately before the cyclization attempt, it could potentially lead to a very rapid and efficient ring closure. However, controlling this high reactivity to prevent racemization of the C-terminal residue and to avoid side reactions or polymerization remains a significant synthetic challenge. altabioscience.com Other modern cyclization methods utilize chemoselective reactions, such as click chemistry or native chemical ligation, which provide greater control and higher yields by forming linkages other than a standard amide bond. rsc.orgfrontiersin.org
Contributions to Supramolecular Chemistry and Materials Science
Investigation of Self-Assembly Mechanisms of Fmoc-Amino Acid Derivatives
This compound serves as a reactive precursor for the synthesis of Fmoc-L-methionine, a molecule that has garnered significant interest in supramolecular chemistry. Fmoc-protected amino acids are a prominent class of low-molecular-weight gelators (LMWGs) capable of spontaneous self-assembly into well-ordered, hierarchical nanostructures in solution. nih.govbeilstein-journals.orgrsc.org
The mechanism behind this self-assembly is driven by a combination of non-covalent interactions. researchgate.net The primary driving force is the π-π stacking between the large, planar aromatic rings of the Fmoc groups. nih.govnih.govacs.org This interaction promotes the aggregation of the molecules. This initial aggregation is stabilized and organized by directional hydrogen bonds that form between the carboxylic acid and amide groups of the amino acid backbones, often leading to the formation of β-sheet-like arrangements. rsc.orgmdpi.com The nature of the amino acid side chain—whether it is aromatic, aliphatic, or charged—also plays a crucial role in modulating the final morphology of the assembled structure. rsc.org
For Fmoc-amino acids with aromatic side chains, such as Fmoc-Phenylalanine (Fmoc-F) or Fmoc-Tyrosine (Fmoc-Y), the side chains can participate in the π-π stacking, further strengthening the assembly. rsc.orgmdpi.com In contrast, for derivatives with non-aromatic side chains like Fmoc-L-methionine, the self-assembly is still robustly driven by the Fmoc-Fmoc interactions and hydrogen bonding. nih.govmdpi.com Studies comparing different Fmoc-amino acids have shown that while aromatic residues often lead to the most stable gels, non-aromatic derivatives like Fmoc-Methionine and Fmoc-Isoleucine can also form ordered structures, including fibrils and tubes. mdpi.comresearchgate.netchemrxiv.org Molecular dynamics simulations and experimental data from techniques like circular dichroism and FTIR spectroscopy have confirmed that these interactions lead to the formation of long, fibrous nanostructures. mdpi.comrsc.org
Formation and Characterization of Hydrogels and Other Self-Assembled Structures
The self-assembled nanofibers formed by Fmoc-amino acid derivatives, including Fmoc-L-methionine, can entangle to create a three-dimensional network. nih.govnih.gov This network can immobilize large amounts of water, resulting in the formation of a supramolecular hydrogel. mdpi.comresearchgate.netscispace.com These materials are of great interest for biomedical applications, such as 3D cell culture, tissue engineering, and drug delivery, due to their biocompatibility and structural similarity to the native extracellular matrix. nih.govnih.gov
The formation of these hydrogels is often triggered by a change in environmental conditions, such as a shift in pH or temperature, or by solvent exchange. mdpi.com For example, dissolving the Fmoc-amino acid in an organic solvent or at a high pH and then neutralizing it or diluting it with an aqueous buffer can initiate the self-assembly and subsequent gelation. mdpi.comrsc.org
The resulting hydrogels are characterized by a range of techniques to understand their morphology and physical properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the nanofibrous network structure. nih.gov Rheology is employed to measure the mechanical properties of the gel, such as its stiffness and viscoelasticity, which are reported as the storage modulus (G'). mdpi.comnih.gov
Hydrogels derived from Fmoc-L-methionine have been shown to form stable, self-supporting structures. mdpi.com Research has highlighted that these hydrogels, along with those from Fmoc-Tryptophan and Fmoc-Tyrosine, exhibit selective antibacterial activity, particularly against Gram-positive bacteria. nih.govmdpi.com The mechanical strength and other properties of these hydrogels can be tuned by changing the amino acid, its concentration, or by co-assembling two or more different Fmoc-amino acid derivatives. mdpi.comnih.gov
Table 1: Properties of Hydrogels Formed from Various Fmoc-Amino Acids This table compiles representative data from various studies to illustrate the range of properties.
| Fmoc-Amino Acid Derivative | Trigger for Gelation | Minimum Gelation Concentration (MGC) (% w/v) | Morphology of Self-Assembled Structure | Storage Modulus (G') (Pa) | Reference |
| Fmoc-L-Phenylalanine | pH shift (using GdL) | 0.2 | Entangled fibers, spherulites | 100 - 10,000 | rsc.orgrsc.org |
| Fmoc-L-Tyrosine | pH shift, enzymatic dephosphorylation | 0.5 | Fibrillar network | ~1,000 | mdpi.commdpi.com |
| Fmoc-L-Methionine | Heating/cooling cycle, pH shift | Not specified | Fibers | 100 - 10,000 | mdpi.commdpi.com |
| Fmoc-L-Tryptophan | pH shift | Not specified | Fibers | 100 - 10,000 | mdpi.com |
| Fmoc-L-Isoleucine | Heating/cooling cycle | Not specified | Fibers, tubes | 100 - 10,000 | mdpi.comresearchgate.net |
| Fmoc-L-Leucine / Fmoc-L-Lysine (Co-assembly) | pH shift (addition of sodium carbonate) | Not specified | Fibrillar network | Not specified | mdpi.com |
Exploration of Surfactant Properties of Fmoc-Amino Acid Derivatives
The amphiphilic nature of N-terminally protected Fmoc-amino acids, featuring a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a hydrophilic amino acid headgroup, has led to investigations into their surfactant properties. nih.gov These molecules exhibit a tendency to self-assemble in aqueous solutions, forming organized structures such as micelles and bilayers. nih.govresearchgate.net This behavior is driven by the desire to minimize the unfavorable interactions between the hydrophobic Fmoc moiety and water molecules.
Research has shown that the sodium salts of several Fmoc-L-amino acids, including those with short alkyl side chains, possess surfactant capabilities. nih.govresearchgate.net This has been confirmed through various analytical techniques, most notably tensiometry, which measures the surface tension of a liquid. nih.gov The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter in characterizing surfactants.
Detailed Research Findings
Studies have determined the CMC values for a number of Fmoc-amino acid derivatives. For instance, the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine have been found to have CMC values of approximately 0.1 M. nih.govresearchgate.net At concentrations above their respective CMCs, these molecules spontaneously form organized assemblies. acs.org
The structure of the amino acid side chain plays a significant role in the self-assembly and surfactant properties of these derivatives. For example, the sodium salt of Fmoc-L-norleucine has been observed to form a hydrogel at concentrations greater than 0.2 M, indicating a strong tendency to form organized structures. nih.govacs.org Powder X-ray diffraction studies have suggested that these organized assemblies often adopt bilayer structures. nih.govresearchgate.net
The surfactant-like properties of Fmoc-amino acid derivatives have also been linked to other functionalities. For instance, the antibacterial activity of some Fmoc-amino acids, such as Fmoc-phenylalanine (Fmoc-F), has been correlated with their surfactant properties. nih.gov It is believed that these molecules can disrupt bacterial cell membranes, leading to their antimicrobial effects. nih.govnih.gov The ability of Fmoc-F to inhibit and eradicate bacterial biofilms is also attributed to its surfactant nature. nih.gov
Furthermore, the self-assembly of Fmoc-amino acids is influenced by environmental factors such as the solvent composition. rsc.orgresearchgate.net By varying the solvent, it is possible to control the morphology of the resulting self-assembled structures, leading to the formation of distinct micro- and nanostructures. rsc.org This tunability opens up possibilities for designing novel materials with specific properties.
Investigations into mixed systems, where Fmoc-amino acid derivatives are combined with other molecules like phospholipids, have also been conducted. rsc.org These studies provide insights into the interactions between these surfactant-like molecules and biological membrane components.
Table 1: Critical Micelle Concentration (CMC) of Selected Fmoc-Amino Acid Derivatives
| Compound | Critical Micelle Concentration (CMC) |
| Sodium salt of Fmoc-L-valine | ~0.1 M nih.govacs.org |
| Sodium salt of Fmoc-L-leucine | ~0.1 M nih.govacs.org |
| Sodium salt of Fmoc-L-isoleucine | ~0.1 M nih.govacs.org |
Analytical and Spectroscopic Characterization of N Fluorenylmethoxycarbonyl L Methionyl Chloride and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools in the context of Fmoc-L-methionyl chloride and its derivatives.
HPLC is a premier technique for the analysis of Fmoc-protected amino acids and peptides due to its high resolution, sensitivity, and speed. phenomenex.com It is routinely used to assess chemical and chiral purity. phenomenex.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for analyzing Fmoc-amino acids and their peptide derivatives. The separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
The development of a robust RP-HPLC method involves the careful selection of several key parameters:
Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) columns are widely used due to their high hydrophobicity and separation efficiency for peptides and protected amino acids. nih.gov
Mobile Phase: A gradient elution is typically employed, starting with a high concentration of an aqueous solvent and increasing the concentration of an organic modifier. Common solvents include water with an acidic additive and acetonitrile (B52724) (ACN) as the organic modifier. nih.gov
Acidic Additives: Trifluoroacetic acid (TFA) is frequently added to the mobile phase at a low concentration (e.g., 0.036% - 0.045%). nih.gov It serves to acidify the mobile phase, ensuring that the carboxyl groups of the analytes are protonated, which improves peak shape and retention.
Detection: The fluorenyl group of the Fmoc moiety exhibits strong ultraviolet (UV) absorbance, making UV detection a highly effective and sensitive method. Detection is commonly performed at wavelengths around 220 nm or 260 nm. nih.govresearchgate.net
The purity of Fmoc-N-methyl amino acid derivatives has been successfully determined using RP-HPLC with a C18 column and a water/acetonitrile gradient containing TFA. nih.gov During peptide synthesis, RP-HPLC is also critical for analyzing the purity of the final product, where partially protected or modified peptides can be distinguished from the desired product. oup.com For instance, methionine sulfoxide-containing peptides, a common side-product, typically elute earlier than the unoxidized peptide. oup.com
Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | C18 XBridge BEH 130 (3.5 µm, 4.5 mm × 100 mm) nih.gov |
| Mobile Phase A | Water with 0.045% Trifluoroacetic Acid (TFA) nih.gov |
| Mobile Phase B | Acetonitrile (ACN) with 0.036% TFA nih.gov |
| Gradient | 30% to 100% B over 8 minutes nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 220 nm nih.gov |
| Temperature | Ambient phenomenex.com |
The enantiomeric purity of Fmoc-L-methionine is critical, as the presence of the D-enantiomer can compromise the structure and function of the final peptide. phenomenex.com Chiral HPLC is a powerful technique capable of achieving the high precision required to determine enantiomeric excess, often needing to be ≥99.8%. phenomenex.com
Strategies for chiral separation primarily involve the use of Chiral Stationary Phases (CSPs).
Polysaccharide-Based CSPs: Columns such as Lux Cellulose-1, Lux Cellulose-2, and Lux Cellulose-3 have proven highly effective for the baseline resolution of a wide range of Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.comphenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Mobile phases often consist of acetonitrile or methanol (B129727) with an acidic additive like TFA or formic acid. phenomenex.com
Macrocyclic Glycopeptide-Based CSPs: Chiral stationary phases based on macrocyclic glycopeptides, such as Teicoplanin (CHIROBIOTIC T) and Ristocetin A (CHIROBIOTIC R), are also highly effective for separating Fmoc-amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com These CSPs offer multimodal capabilities, functioning in reversed-phase, polar organic, or polar ionic modes. sigmaaldrich.com
For most Fmoc-amino acids, baseline resolution can be achieved in under 25 minutes using isocratic conditions with polysaccharide-based CSPs. phenomenex.comphenomenex.com Studies have shown that for a comprehensive screening, a combination of acetonitrile as the organic modifier and TFA as the acidic additive provides a high success rate for chiral separations. phenomenex.com In nearly all cases observed on Cinchona alkaloid-based CSPs, the D-enantiomer elutes before the L-enantiomer. nih.gov
Table 2: Chiral Stationary Phases for Fmoc-Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) Type | Examples | Recommended Mode |
|---|---|---|
| Polysaccharide-Based | Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3 phenomenex.com | Reversed-Phase phenomenex.com |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) sigmaaldrich.comsigmaaldrich.com | Reversed-Phase, Polar Organic sigmaaldrich.com |
| Cinchona Alkaloid-Based | Quinine-based zwitterionic and anion-exchanger types nih.gov | Hydro-organic, Polar-ionic nih.gov |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for monitoring the progress of chemical reactions, including peptide synthesis. While less quantitative than HPLC, it provides valuable qualitative information about the consumption of reactants and the formation of products.
In the context of using this compound in a coupling reaction, TLC can be used to monitor the disappearance of the free amine on the resin-bound peptide. A small sample of the resin is taken, and a cleavage cocktail is used to release the peptide. The resulting solution is spotted on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).
Visualization of the spots can be achieved by:
UV Light: The Fmoc-protected species will be visible under UV light (typically at 254 nm) due to the fluorenyl group.
Staining: After development, the plate can be stained with reagents that react with specific functional groups. A ninhydrin (B49086) stain, for example, produces a characteristic colored spot (usually purple) in the presence of free primary amines. luxembourg-bio.com A complete coupling reaction is indicated by the disappearance of the ninhydrin-positive spot corresponding to the deprotected peptide starting material.
TLC is thus an invaluable tool for making real-time decisions during a synthesis, such as determining if a coupling reaction needs to be repeated before proceeding to the next step of Fmoc deprotection.
High-Performance Liquid Chromatography (HPLC) Method Development
Spectroscopic Characterization Methods
Spectroscopic methods provide information about the structure and concentration of a substance by measuring its interaction with electromagnetic radiation. UV-Visible spectroscopy is particularly important for the quantification of Fmoc-containing compounds.
UV-Vis spectroscopy is a straightforward and powerful technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The N-terminal Fmoc protecting group possesses a strong chromophore, the dibenzofulvene moiety, which absorbs strongly in the UV region. researchgate.netmostwiedzy.pl
This property is exploited in two key ways:
Quantification of Fmoc-Amino Acids: The concentration of a solution of an Fmoc-amino acid derivative can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law (A = εbc). The Fmoc group has characteristic high absorbance regions around 260 nm and 210 nm. researchgate.net
Monitoring Reaction Progress in SPPS: UV-Vis spectroscopy is the standard method for quantifying the loading of the first amino acid onto the resin and for confirming the completion of the Fmoc deprotection step. mostwiedzy.plrsc.org The Fmoc group is cleaved from the peptide-resin using a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF). mostwiedzy.pluci.edu This reaction releases the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mostwiedzy.pl This adduct has a distinct UV absorbance maximum around 301 nm. mostwiedzy.pl
By collecting the piperidine solution after the deprotection step and measuring its absorbance at 301 nm, the amount of Fmoc group cleaved can be accurately calculated. mostwiedzy.pl This, in turn, provides a quantitative measure of the peptide concentration on the solid support. This method is routinely used after each deprotection cycle to ensure the synthesis is proceeding efficiently.
Table 3: Molar Absorption Coefficients for Fmoc Quantification
| Species | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Solvent System |
|---|---|---|---|
| Dibenzofulvene-piperidine adduct | 301 nm | 7800 M⁻¹cm⁻¹ mostwiedzy.pl | 20% Piperidine in DMF mostwiedzy.pl |
| Dibenzofulvene-piperidine adduct | 289 nm | 5800 M⁻¹cm⁻¹ mostwiedzy.pl | 20% Piperidine in DMF mostwiedzy.pl |
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum is dominated by characteristic signals from the fluorenylmethoxycarbonyl (Fmoc) group, the methionine backbone, and the highly reactive acid chloride moiety.
The Fmoc group gives rise to several distinct peaks, including those for aromatic C-H stretching and C=C stretching of the fluorene (B118485) rings. A prominent and crucial absorption band is that of the carbamate (B1207046) carbonyl (C=O) group. In related Fmoc-amino acids, a band corresponding to the carbonyl carbamate of the Fmoc group is observed around 1720 cm⁻¹. researchgate.net The acid chloride group (–COCl) is expected to show a strong carbonyl stretching absorption at a higher frequency than the corresponding carboxylic acid, typically in the range of 1775–1815 cm⁻¹, which serves as a key indicator of its presence. The spectrum would also feature bands related to the thioether (C-S) linkage within the methionine side chain. nih.gov
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Acid Chloride (C=O) | Stretch | ~1775 - 1815 |
| Carbamate (C=O) | Stretch | ~1720 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aliphatic C-H | Stretch | ~2850 - 2960 |
Note: Data is based on typical values for the respective functional groups and related Fmoc compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.
¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for each part of the molecule. The fluorenyl group produces a set of complex multiplets in the aromatic region (typically ~7.3-7.8 ppm). spectrabase.com The protons of the methionine moiety would appear in the aliphatic region. Key signals include the α-proton (CH), the β- and γ-methylene protons (CH₂), and the singlet for the terminal S-methyl (S-CH₃) group, which is typically observed around 2.1 ppm. researchgate.net The protons on the methylene (B1212753) bridge (CH₂) and the methine proton (CH) of the Fmoc group itself would also be present, often around 4.2-4.5 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. It shows distinct signals for the carbonyl carbon of the acid chloride, the carbamate carbonyl, and the numerous aromatic carbons of the fluorene system. The aliphatic carbons of the methionine side chain, including the α-carbon, β- and γ-carbons, and the S-methyl carbon, would also be clearly resolved, providing further confirmation of the structure. mdpi.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Fluorenyl | Aromatic C-H | 7.3 - 7.8 | 120 - 144 |
| Fmoc CH/CH₂ | Fmoc-CH, Fmoc-CH₂ | 4.2 - 4.5 | ~47 (CH), ~67 (CH₂) |
| Methionine | α-CH | ~4.5 | ~53 |
| Methionine | β-CH₂, γ-CH₂ | ~2.0 - 2.6 | ~30, ~31 |
| Methionine | S-CH₃ | ~2.1 | ~15 |
| Carbamate | C=O | - | ~156 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data is extrapolated from Fmoc-L-methionine and related structures. researchgate.netchemicalbook.commdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound, techniques like electrospray ionization (ESI) would be employed. nih.gov The analysis confirms the successful synthesis of the target molecule by identifying its molecular ion peak.
A key application of MS, particularly tandem mass spectrometry (MS/MS), is the analysis of fragmentation patterns. Fmoc-derivatized amino acids exhibit characteristic fragmentation pathways. nih.govresearchgate.net A common and diagnostic fragmentation involves the cleavage of the Fmoc group, often observed as a neutral loss or as characteristic fragment ions. The fluorenylmethyl cation (m/z 179) and other fragments related to the Fmoc moiety are frequently detected, providing strong evidence for the presence of the protecting group. chainonbio.com Further fragmentation of the methionine portion can also occur, aiding in the complete structural confirmation. This technique is sensitive enough for the detection of very low quantities, with limits of detection reported as low as 1 fmol/µl for Fmoc-amino acids. nih.govresearchgate.net
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | C₂₀H₂₀ClNO₃S | |
| Molecular Weight | 389.9 g/mol | |
| [M+H]⁺ | Protonated Molecular Ion | ~390.9 m/z |
| Characteristic Fragment | Fluorenylmethyl Cation | 179 m/z |
Fluorescence Spectroscopy for Probing Molecular Interactions and Self-Assembly Phenomena
The fluorenyl group of the Fmoc moiety is inherently fluorescent, a property that is widely exploited to study the behavior of Fmoc-protected compounds. Fluorescence spectroscopy can be used to determine critical aggregation concentrations and to probe the local environment and intermolecular interactions that drive self-assembly processes. aalto.fi
Derivatives of Fmoc-Cl typically exhibit an excitation maximum around 265 nm and produce a strong fluorescence emission peak at approximately 308-315 nm. researchgate.net The intensity and wavelength of this fluorescence can be sensitive to the molecule's environment. For instance, changes in fluorescence can signal the formation of aggregates, such as micelles or nanofibers, driven by π-π stacking of the aromatic fluorenyl groups. acs.orgnih.gov This makes fluorescence spectroscopy a valuable tool for investigating the supramolecular chemistry of Fmoc-L-methionine derivatives and their tendency to form ordered nanostructures in solution. beilstein-journals.org
Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chirality and Conformation Assessment
Chiroptical spectroscopy techniques are indispensable for confirming the stereochemical integrity and investigating the conformational properties of chiral molecules like this compound.
Optical Rotation : This classical technique measures the rotation of plane-polarized light by a chiral sample. For Fmoc-L-methionine, a specific rotation value of [α]D²⁰ = -30 to -22° (c=1 in DMF) has been reported, confirming its L-configuration. chemimpex.comsigmaaldrich.com This measurement is a critical quality control parameter to ensure that no racemization has occurred during synthesis or derivatization.
Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the molecule's stereochemistry and the spatial arrangement of its chromophores. For Fmoc-amino acids, the ECD spectrum is dominated by signals from the fluorenyl chromophore and can be used to probe the conformation and aggregation state of the molecule in solution. aalto.firesearchgate.net
Vibrational Circular Dichroism (VCD) : VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. It provides detailed stereochemical information about the entire molecule, including its conformation in solution. mdpi.com VCD studies on related Fmoc-amino acid surfactants have been used to investigate the structure of their self-assembled aggregates. researchgate.net
Advanced Characterization Techniques for Solid-State Forms
Powder X-ray Diffraction (PXRD) for Crystalline Structure Determination
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the structure of crystalline solid materials. For this compound and its derivatives, PXRD provides insight into the long-range molecular order and packing in the solid state. The diffraction pattern is unique to a specific crystalline form, acting as a fingerprint.
In studies of self-assembled hydrogels made from Fmoc-amino acids, PXRD has been used to identify key intermolecular distances. researchgate.net For example, characteristic diffraction peaks can correspond to the inter-sheet distance, the inter-strand distance within a β-sheet-like arrangement, and the distance for π-π stacking between the aromatic fluorenyl rings, which is often observed around 3.4 Å. researchgate.netresearchgate.net This data is crucial for understanding the supramolecular architecture that governs the material properties of self-assembled systems derived from Fmoc-amino acids. rsc.org
Challenges and Future Directions in N Fluorenylmethoxycarbonyl L Methionyl Chloride Research
Addressing Synthetic Challenges and Improving Process Efficiency
The synthesis of Fmoc-L-methionyl chloride, like other Fmoc-amino acid chlorides, presents distinct challenges, primarily concerning the stability of the acid chloride functionality and the efficiency of the synthetic process. Historically, the use of amino acid chlorides was hampered by issues of instability and racemization. core.ac.uksciencemadness.org However, seminal work demonstrated that Fmoc-amino acid chlorides could be prepared and isolated as stable, crystalline solids. core.ac.uk
The conventional method for preparing Fmoc-amino acid chlorides involves the reaction of the corresponding N-Fmoc-protected amino acid with a chlorinating agent, such as thionyl chloride (SOCl₂) in an aprotic solvent, often with a catalytic amount of N,N-dimethylformamide (DMF). core.ac.ukchemicalbook.com While effective, this process can require several hours at reflux temperatures or more than a day at room temperature. arkat-usa.org To enhance process efficiency, researchers have explored methods like ultrasonication, which can significantly reduce reaction times to as little as 30 minutes. arkat-usa.org
A significant challenge is the inherent reactivity and limited shelf-life of the acid chloride, which can complicate its use, particularly in automated synthesis platforms. researchgate.net To circumvent issues related to handling and stability, protocols for the in situ generation of Fmoc-amino acid chlorides have been developed. Reagents like bis-(trichloromethyl)carbonate (BTC or triphosgene) or Ghosez's reagent allow for the direct conversion of the Fmoc-amino acid into the acid chloride within the reaction vessel, where it immediately couples with the amine component. researchgate.netchemrxiv.org This approach avoids the need for purification and isolation of the sensitive acid chloride, streamlining the workflow and preventing degradation. researchgate.net
Table 1: Comparison of Synthetic Approaches for Fmoc-Amino Acid Chlorides
| Method | Chlorinating Agent | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Conventional Synthesis | Thionyl chloride (SOCl₂) / cat. DMF | Reflux or room temp. (hours to days) | Can yield isolable, crystalline product. core.ac.uk | Long reaction times, potential for degradation upon storage. arkat-usa.orgresearchgate.net |
| Ultrasonication | Thionyl chloride (SOCl₂) | Sonic bath (approx. 30 min) | Drastically reduced reaction time. arkat-usa.org | Requires specialized equipment. |
| ***In Situ* Generation** | Bis-(trichloromethyl)carbonate (BTC), Ghosez's reagent | Room temperature | Avoids isolation of unstable intermediate, suitable for automation. researchgate.netchemrxiv.org | Requires careful control of stoichiometry. |
Development of Strategies for the Mitigation of Side Reactions and Impurity Formation
The incorporation of methionine into peptides using this compound is complicated by several potential side reactions and the formation of impurities. The thioether side chain of methionine is particularly susceptible to oxidation and alkylation under acidic conditions, which are often employed during the final cleavage and deprotection steps in solid-phase peptide synthesis (SPPS). acs.orgpeptide.com
Oxidation: The most common side reaction involving methionine is the oxidation of its thioether to form methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone. iris-biotech.denih.govresearchgate.net This can occur during synthesis but is a major issue during the final cleavage from the resin with trifluoroacetic acid (TFA). acs.org The formation of these oxidized species introduces impurities that are difficult to separate from the target peptide. researchgate.net
S-Alkylation: During acid-catalyzed cleavage, carbocations generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl groups) can alkylate the nucleophilic sulfur atom of methionine, leading to the formation of sulfonium (B1226848) salt impurities. acs.orgnih.gov Methionine residues are extremely susceptible to this type of alkylation. sigmaaldrich.com
Racemization: As with any activated amino acid derivative, there is a risk of racemization at the α-carbon, particularly under basic conditions or during the coupling step. While modern protocols using Fmoc-amino acid chlorides report minimal to no racemization, it remains a critical parameter to monitor to ensure the stereochemical integrity of the final peptide. researchgate.netresearchgate.netnih.gov
Other Impurities: Impurities can also arise from the starting materials themselves. For instance, the synthesis of N-Fmoc protected amino acids can introduce by-products like Fmoc-β-Ala, which can lead to deletion or insertion sequences in the final peptide. researchgate.netsigmaaldrich.com
Strategies to mitigate these side reactions are crucial for obtaining high-purity methionine-containing peptides. The use of scavenger cocktails during TFA cleavage is the most common approach. These scavengers are nucleophilic species designed to trap reactive cations and prevent side reactions. Recent research has focused on developing new cleavage solutions specifically for Met-containing peptides that can eradicate oxidation and reduce S-alkylation. acs.orgnih.gov
Table 2: Common Side Reactions with Methionine in Peptide Synthesis and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy | References |
|---|---|---|---|
| Oxidation | Thioether of methionine is oxidized to methionine sulfoxide (Met(O)) or sulfone. | Addition of antioxidants like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)phosphine (TCEP) to cleavage cocktails. Use of cleavage reagents containing TMSCl and PPh₃. Performing cleavage under a nitrogen atmosphere. | acs.orgpeptide.comiris-biotech.denih.gov |
| S-Alkylation | Alkylation of the thioether side chain by carbocations generated during cleavage. | Addition of scavengers like triisopropylsilane (B1312306) (TIS), thioanisole (B89551), or ethyl methyl sulfide (B99878) (EMS) to the cleavage cocktail. Shortening the cleavage reaction time. | acs.orgnih.govsigmaaldrich.com |
| Racemization | Loss of stereochemical integrity at the α-carbon during activation and coupling. | Use of racemization-free coupling protocols, such as in situ activation with BTC or coupling in the presence of HOBt·DCHA salt. | researchgate.netresearchgate.net |
| Peptide Fragmentation | Reaction at the methionine residue leading to formation of homoserine and cleavage of the peptide backbone. | Addition of scavengers to the cleavage mixture. | sigmaaldrich.com |
Exploration of Novel Applications in Chemical Biology and Material Science
The high reactivity of this compound makes it a valuable tool for synthesizing complex peptides and peptidomimetics that have novel applications in chemical biology and material science. While its primary role is as a building block in peptide synthesis, its utility extends to creating specialized molecules that are otherwise difficult to access. chemimpex.comacs.org
In chemical biology , this compound is instrumental in the synthesis of peptide-based drugs, probes, and bioconjugates. chemimpex.comchemimpex.com Its high acylating efficiency allows for its use in coupling to sterically hindered amines or in the synthesis of highly N-alkylated peptides, such as the cyclic hexapeptide oxytocin (B344502) antagonists. acs.org It can also be used to introduce methionine into poly-N-amino peptides, a class of peptidomimetics with unique structural and functional properties. chemrxiv.org The ability to incorporate methionine is also important for studies on amino acid metabolism and the development of probes to investigate metabolic disorders. chemimpex.com
In material science , Fmoc-protected amino acids and their derivatives are used to functionalize surfaces. Peptide sequences can be attached to materials to enhance properties like biocompatibility for medical devices or to create surfaces with specific recognition capabilities. chemimpex.com The self-assembly properties of Fmoc-amino acids into hydrogels are also being explored, and while this research often focuses on the parent Fmoc-amino acid, the chemistry of the acid chloride could be leveraged for covalent capture or modification of these supramolecular structures. researchgate.net
Future explorations will likely focus on using this compound to construct novel biomaterials, such as peptide-polymer conjugates and functional hydrogels. Its ability to react rapidly and efficiently makes it a candidate for bio-orthogonal "click" type reactions or for surface modifications under mild conditions.
Advancements in Green Chemistry Principles for Synthesis and Utilization
The field of peptide synthesis is increasingly adopting green chemistry principles to reduce its environmental impact. peptide.com Traditional peptide synthesis, particularly SPPS, generates significant waste, with solvents accounting for 80-90% of the total waste stream. advancedchemtech.com Key goals in greening peptide synthesis include preventing waste, using safer solvents and reagents, and designing for energy efficiency. peptide.comskpharmteco.com
For the synthesis and utilization of this compound, several green advancements are being explored:
Safer Solvents: A major focus is replacing hazardous solvents like DMF and dichloromethane (B109758) (CH₂Cl₂), which are commonly used in peptide synthesis. skpharmteco.com Researchers have investigated greener alternatives such as N-butylpyrrolidinone, ethanol, or water-based systems. advancedchemtech.comskpharmteco.com
Eco-Friendly Protocols: A notable development is the creation of an eco-friendly protocol for peptide bond formation using Fmoc-amino acid chlorides. This method employs a biphasic system where the solvent is derived from agro-waste (lemon fruit shell ash). researchgate.netnih.govbenthamdirect.com This approach eliminates the need for an external base for neutralization and coupling, further reducing the chemical load. nih.govbenthamdirect.com
Atom Economy and Waste Prevention: In situ generation of this compound contributes to waste prevention by eliminating the need for separate synthesis and purification steps. researchgate.net Moving from traditional batch processes to continuous flow systems is another strategy that can minimize the use of excess reagents and solvents, thereby improving atom economy. advancedchemtech.com
Table 3: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application in this compound Context | Benefit | References |
|---|---|---|---|
| Waste Prevention | In situ generation of the acid chloride. | Reduces number of synthetic steps, purifications, and associated waste. | researchgate.net |
| Safer Solvents & Auxiliaries | Replacing DMF/CH₂Cl₂ with greener alternatives (e.g., N-butylpyrrolidinone, ethanol). | Reduces toxicity and environmental impact. | advancedchemtech.comskpharmteco.com |
| Use of Renewable Feedstocks | Use of agro-waste derived solvents (e.g., from lemon shells). | Utilizes waste as a resource, creating a more sustainable process. | researchgate.netnih.govbenthamdirect.com |
| Reduce Derivatives | In situ neutralization and coupling without additional bases. | Simplifies the process and reduces chemical inputs. | nih.govbenthamdirect.com |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times from hours to minutes, lowering energy consumption. | brieflands.com |
Future work will likely focus on expanding the portfolio of green solvents and developing catalytic, rather than stoichiometric, activation methods to further align the synthesis and use of this compound with the principles of sustainability. xtalks.comepa.govrsc.org
Integration with High-Throughput and Automated Synthesis Platforms
The integration of this compound into high-throughput and automated synthesis platforms is a key objective for accelerating drug discovery and materials development. Automated peptide synthesizers, which perform the repetitive cycles of deprotection and coupling required in SPPS, are now standard tools in many laboratories. springernature.comiris-biotech.de
However, the direct use of pre-synthesized this compound in these automated systems is often problematic due to its high reactivity and limited stability, which can lead to degradation during storage in the synthesizer. researchgate.net To overcome this limitation, researchers have focused on in situ activation protocols that are compatible with automation. By generating the highly reactive this compound just before the coupling step, these methods ensure maximum reactivity while avoiding the stability issues of the pre-formed reagent. researchgate.netchemrxiv.org This strategy has been successfully implemented on automated systems for the synthesis of challenging sequences like poly-N-amino peptides. chemrxiv.org
Microwave-assisted peptide synthesis represents another advancement that facilitates high-throughput applications. By using microwave irradiation, coupling reactions that would normally take hours can be completed in minutes, drastically speeding up the synthesis process. brieflands.comacs.org The development of Fmoc-protected building blocks compatible with these rapid synthesis protocols is essential. acs.org
The future of this field lies in the development of robust, pre-packaged reagent systems and optimized protocols for the in situ generation of this compound on a variety of automated platforms. This will enable its routine use in the high-throughput synthesis of peptide libraries for screening purposes and in the automated production of complex, custom peptides for research and therapeutic development.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-L-methionyl chloride, and how can purity be ensured during synthesis?
- This compound is typically synthesized via chloride activation of Fmoc-L-methionine using reagents like thionyl chloride (SOCl₂). Critical steps include maintaining anhydrous conditions, controlled temperature (0–4°C for sensitive reactions), and inert atmospheres to prevent hydrolysis . Purity is verified via HPLC (≥98.5% assay) and ¹H-NMR to confirm structural integrity and absence of by-products like dipeptides or deprotected amines .
Q. What precautions are necessary when handling this compound in laboratory settings?
- While this compound is not classified as hazardous under GHS, standard precautions include:
- Avoiding inhalation/contact using PPE (nitrile gloves, lab coat, safety goggles).
- Working in a fume hood to mitigate exposure to reactive vapors.
- Storing at 0–4°C in sealed, desiccated containers to prevent moisture-induced degradation .
Q. How is this compound characterized post-synthesis?
- Key characterization methods:
- HPLC : Quantifies purity and detects impurities (e.g., free methionine or Fmoc by-products).
- ¹H-NMR : Confirms the presence of Fmoc (aromatic protons at 7.3–7.8 ppm) and methionyl chloride groups (CH₂-S at ~2.1 ppm).
- Melting point : Cross-referenced with literature values (e.g., ~121°C for analogous Fmoc-amino acids) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in peptide synthesis while minimizing racemization?
- Controlled pH : Maintain pH 7–8 using tertiary amines (e.g., DIEA) to avoid protonation of amines (impeding coupling) or base-induced racemization .
- Low temperature : Conduct reactions at 0–4°C to slow racemization kinetics.
- Coupling reagents : Use HOBt or HOAt to stabilize active intermediates and reduce side reactions .
Q. What strategies mitigate dipeptide formation during this compound-mediated peptide elongation?
- Limit reagent excess : Use 1.1–1.5 equivalents of this compound to reduce unintended coupling with free amine termini.
- Short reaction times : Monitor via TLC or HPLC to terminate reactions before secondary coupling occurs.
- Dilute conditions : Lower concentration reduces intermolecular reactions, favoring intramolecular cyclization when applicable .
Q. How do storage conditions impact the stability of this compound, and what analytical methods detect degradation?
- Storage : Desiccated at 0–4°C under argon to prevent hydrolysis. Degradation products include Fmoc-L-methionine (via chloride loss) and methionine sulfoxide (from oxidation).
- Detection :
- HPLC : New peaks at shorter retention times indicate hydrolyzed products.
- Mass spectrometry : Identifies molecular weight shifts (e.g., +16 Da for sulfoxide formation) .
Q. What are the implications of chloride by-products in this compound reactions, and how are they removed?
- Chloride ions (from excess SOCl₂ or hydrolysis) can interfere with downstream reactions (e.g., nucleophilic substitutions).
- Removal :
- Aqueous washes : Post-reaction, wash organic phases with saturated NaHCO₃ or brine to extract ionic by-products.
- Lyophilization : For aqueous-soluble peptides, freeze-drying removes residual volatile chlorides .
Methodological Considerations
Q. How can researchers troubleshoot low yields in this compound coupling reactions?
- Diagnostic steps :
Verify reagent purity via HPLC/NMR.
Confirm anhydrous conditions (e.g., molecular sieves in solvents).
Optimize stoichiometry and reaction time.
- Common fixes :
- Use fresh SOCl₂ to ensure efficient activation.
- Pre-activate Fmoc-L-methionine with SOCl₂ before adding to the amine component .
Q. What alternatives exist to this compound for introducing methionine residues in solid-phase peptide synthesis (SPPS)?
- Pre-activated derivatives : Fmoc-L-methionine pentafluorophenyl ester or OxymaPure/DIC systems.
- Native chemical ligation : Use methionine-containing peptide fragments with C-terminal thioesters.
- Pros/Cons : Pre-activated esters reduce side reactions but may require stricter storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
